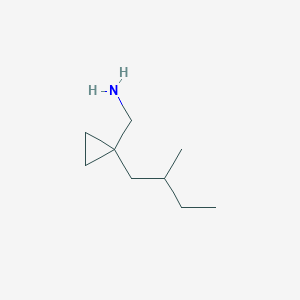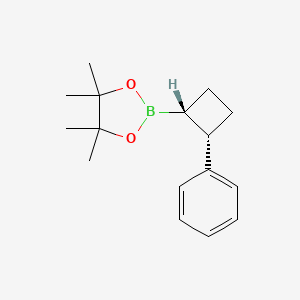
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclobutyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclobutyl)-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in various fields of scientific research. Its unique structure, which includes a cyclobutyl ring and a boron-containing dioxaborolane moiety, makes it a valuable reagent in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclobutyl)-1,3,2-dioxaborolane typically involves the reaction of a cyclobutyl precursor with a boronic ester. One common method includes the use of a Grignard reagent to introduce the phenyl group, followed by the formation of the dioxaborolane ring through a condensation reaction with a boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclobutyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other boron-containing compounds.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include boronic acids, reduced boron compounds, and substituted cyclobutyl derivatives. These products are valuable intermediates in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclobutyl)-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclobutyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, facilitating reactions with nucleophiles. This property is exploited in catalytic processes and in the formation of boron-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclopropyl)-1,3,2-dioxaborolane: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclohexyl)-1,3,2-dioxaborolane: Contains a cyclohexyl ring, leading to different steric and electronic properties.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-((1R,2S)-2-phenylcyclobutyl)-1,3,2-dioxaborolane lies in its cyclobutyl ring, which imparts distinct reactivity and stability compared to its cyclopropyl and cyclohexyl analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C16H23BO2 |
|---|---|
Molekulargewicht |
258.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclobutyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(14)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
UNJZETLZTWDZEQ-ZIAGYGMSSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CC[C@@H]2C3=CC=CC=C3 |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


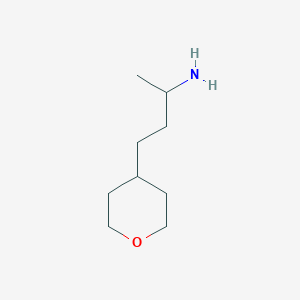
![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)

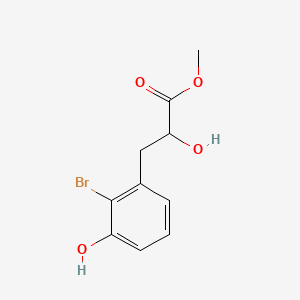
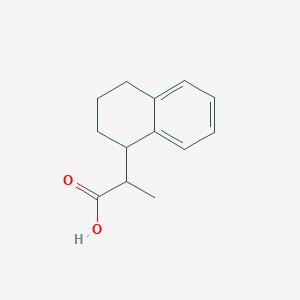

![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)

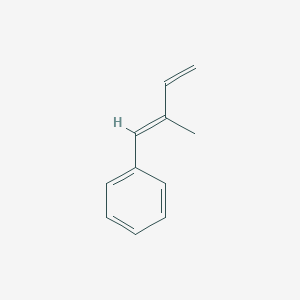
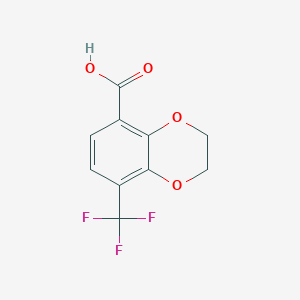
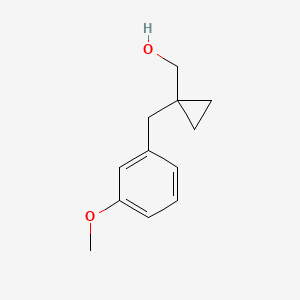
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)
